molecular formula C87H98N18O19 B219527 Triptorelin pamoate CAS No. 124508-66-3

Triptorelin pamoate

Cat. No.: B219527
CAS No.: 124508-66-3
M. Wt: 1699.8 g/mol
InChI Key: ZBVJFYPGLGEMIN-OYLNGHKZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triptorelin Pamoate is the pamoate salt form of Triptorelin, a synthetic decapeptide agonist analog of Gonadotropin-Releasing Hormone (GnRH) . With greater potency than native GnRH, it acts as a potent GnRH superagonist . Its primary mechanism of action involves initial stimulation of the pituitary gland, causing a transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) . Following chronic, continuous administration, it leads to a sustained decrease in the secretion of gonadotropins and a subsequent suppression of testicular and ovarian steroidogenesis . In research, this compound is a critical compound for studying hormone-dependent conditions. Its applications include the study of advanced prostate cancer through chemical castration, achieving serum testosterone levels comparable to surgical castration . It is also used in models of central precocious puberty (CPP) , endometriosis , and uterine fibroids . Furthermore, its role in gender dysphoria research and as a protective agent in studies of chemotherapy-induced damage to ovarian function highlights its broad utility in endocrine and oncological research . The market for Triptorelin is growing, driven by the rising prevalence of hormone-sensitive diseases, underscoring its ongoing relevance in pharmaceutical and clinical research . This product is supplied as a solid powder and is intended for Research Use Only. It is not for diagnostic or therapeutic use in humans. CAS Number : 124508-66-3 Related CAS : 57773-63-4 (free base) Molecular Formula : C87H98N18O19 Molecular Weight : 1699.85 g/mol Purity : ≥98%

Properties

CAS No.

124508-66-3

Molecular Formula

C87H98N18O19

Molecular Weight

1699.8 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid

InChI

InChI=1S/C64H82N18O13.C23H16O6/c1-34(2)23-46(56(88)75-45(13-7-21-69-64(66)67)63(95)82-22-8-14-52(82)62(94)72-31-53(65)85)76-58(90)48(25-36-28-70-42-11-5-3-9-40(36)42)78-57(89)47(24-35-15-17-39(84)18-16-35)77-61(93)51(32-83)81-59(91)49(26-37-29-71-43-12-6-4-10-41(37)43)79-60(92)50(27-38-30-68-33-73-38)80-55(87)44-19-20-54(86)74-44;24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29/h3-6,9-12,15-18,28-30,33-34,44-52,70-71,83-84H,7-8,13-14,19-27,31-32H2,1-2H3,(H2,65,85)(H,68,73)(H,72,94)(H,74,86)(H,75,88)(H,76,90)(H,77,93)(H,78,89)(H,79,92)(H,80,87)(H,81,91)(H4,66,67,69);1-10,24-25H,11H2,(H,26,27)(H,28,29)/t44-,45-,46-,47-,48+,49-,50-,51-,52-;/m0./s1

InChI Key

ZBVJFYPGLGEMIN-OYLNGHKZSA-N

SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O

Pictograms

Health Hazard

Synonyms

6-D-Tryptophan-Luteinizing Hormone-Releasing Factor (Pig)
AY 25650
AY-25650
AY25650
CL 118532
CL-118532
CL118532
D-Trp-6-LH-RH
Decapeptyl
Decapeptyl Depot
Decapeptyl LP
Decapeptyl Trimestral
Embonate, Triptorelin
GnRH, Trp(6)-
LHRH, Trp(6)-
LHRH, Tryptophyl(6)-
Pamoate, Triptorelin
Trelstar
Trimestral, Decapeptyl
Triptorelin
Triptorelin Embonate
triptorelin pamoate
Wy 42462
Wy-42462
Wy42462

Origin of Product

United States

Chemical Synthesis and Process Development of Triptorelin Pamoate

Methodologies for Triptorelin (B344507) Peptide Synthesis

The synthesis of Triptorelin, a decapeptide with the sequence pGlu-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly-NH₂, is predominantly achieved through chemical synthesis, with solid-phase peptide synthesis (SPPS) being a widely adopted methodology bachem.comfirstwordpharma.comgoogle.compatsnap.comgpatindia.comrsc.org. Liquid-phase peptide synthesis (LPPS) is also recognized as an alternative, particularly for convergent synthesis strategies bachem.comfirstwordpharma.comgoogle.comgoogle.com.

SPPS involves the sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble solid support (resin) bachem.comrsc.orgwikipedia.org. This method facilitates the removal of excess reagents and by-products through simple washing and filtration steps, streamlining the process compared to classical solution-phase synthesis bachem.comwikipedia.orgrsc.orgbachem.com.

The general SPPS cycle for Triptorelin synthesis includes:

Resin Loading: The first amino acid (typically Glycine in Triptorelin's C-terminus, often amidated) is coupled to a suitable resin, such as Rink Amide AM or Rink Amide MBHA resins google.comgpatindia.comgoogle.com.

Deprotection: The temporary Nα-protecting group of the anchored amino acid is removed. For Fmoc (9-fluorenylmethoxycarbonyl) chemistry, this is commonly achieved using a piperidine (B6355638) solution in DMF rsc.orglibretexts.org. For Boc (tert-butyloxycarbonyl) chemistry, acidolysis is employed libretexts.orgmasterorganicchemistry.com.

Coupling: The next Fmoc- or Boc-protected amino acid, activated by a coupling reagent, is added to the free N-terminus of the growing peptide chain wikipedia.orgbachem.com.

Washing: The resin is washed to remove excess reagents and by-products after each deprotection and coupling step rsc.orgwikipedia.orgrsc.org.

Repetition: This cycle is repeated for each amino acid in the Triptorelin sequence until the full decapeptide chain is assembled.

Cleavage and Global Deprotection: After the peptide chain is synthesized, it is cleaved from the resin, and any permanent side-chain protecting groups are removed simultaneously, typically using strong acidic conditions (e.g., trifluoroacetic acid (TFA) or hydrofluoric acid (HF)) google.comlibretexts.orgsigmaaldrich.com.

Table 1: Common Protecting Groups and Deprotection Conditions in SPPS

Protecting GroupTarget GroupDeprotection ReagentDeprotection ConditionSource(s)
FmocNα-aminoPiperidine20% in DMF rsc.org, libretexts.org
BocNα-aminoTrifluoroacetic acid (TFA)Strong acid libretexts.org, masterorganicchemistry.com
t-BuSide chainsTrifluoroacetic acid (TFA)Strong acid libretexts.org, acs.org
Boc (side chain)LysineTrifluoroacetic acid (TFA)Strong acid peptide.com, libretexts.org
TrtSide chainsTrifluoroacetic acid (TFA)Strong acid acs.org
PbfArginineTrifluoroacetic acid (TFA)Strong acid acs.org

The synthesis of Triptorelin requires the use of protected amino acid building blocks. These amino acids are modified with temporary protecting groups on their α-amino functions and permanent protecting groups on their reactive side chains to prevent unwanted reactions during peptide bond formation libretexts.orgsigmaaldrich.compeptide.compolypeptide.com. Common Nα-protecting groups include Fmoc and Boc libretexts.orgsigmaaldrich.com. Side chain protecting groups are chosen based on their stability during the synthesis and their selective removal under specific conditions, often coinciding with the cleavage from the resin sigmaaldrich.compeptide.compolypeptide.com.

Coupling reagents are essential for activating the carboxyl group of one amino acid to form an amide bond with the amino group of another wikipedia.orgbachem.com. Commonly used coupling reagents include carbodiimides (e.g., DCC, DIC, EDC), uronium/aminium salts (e.g., HBTU, COMU), and phosphonium (B103445) salts (e.g., PyBOP), often in conjunction with additives like HOBt or Oxyma to minimize racemization rsc.orgbachem.comacs.org.

Table 2: Common Coupling Reagents and Additives in Peptide Synthesis

Reagent CategoryExample ReagentsPrimary FunctionNotesSource(s)
CarbodiimidesDCC, DIC, EDCActivate carboxyl group for amide bond formationDCC forms insoluble DCU; DIC preferred for SPPS. Often used with additives. wikipedia.org, bachem.com
Uronium/Aminium SaltsHBTU, HCTU, TBTU, COMUHigh coupling efficiency, low racemizationCOMU can be unstable in DMF; benzotriazole (B28993) motif can be explosive. rsc.org, acs.org
Phosphonium SaltsPyBOP, PyAOPHigh coupling efficiency rsc.org, acs.org
AdditivesHOBt, HOAt, OxymaReduce epimerization/racemizationOxyma Pure is an alternative to benzotriazole derivatives. rsc.org, bachem.com, acs.org

Pamoate Salt Formation and Integration into the Active Pharmaceutical Ingredient

Following the synthesis of the Triptorelin peptide chain, the next critical step is the formation of the pamoate salt. Triptorelin is typically formulated as the pamoate salt (also known as embonate) fda.govnih.govrxlist.com. This involves reacting the free peptide base with pamoic acid (4,4'-methylenebis(3-hydroxy-2-naphthoic acid)) under controlled conditions to form the Triptorelin pamoate salt, which serves as the API nih.gov. The salt formation is a chemical process that modifies the physical properties of the peptide, influencing its solubility, stability, and suitability for formulation into a drug product. The resulting this compound is then processed further for purification and isolation.

Purification Strategies for Synthetic this compound

The crude Triptorelin peptide obtained after cleavage from the resin contains the target peptide along with various process-related impurities bachem.com. Therefore, extensive purification is required to meet API specifications. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant purification technique employed for synthetic peptides like Triptorelin bachem.compolypeptide.compatsnap.commdpi.com.

RP-HPLC utilizes a stationary phase, commonly C18-modified silica (B1680970) or a reversed-phase polymer, and a mobile phase consisting of water and an organic solvent (e.g., acetonitrile) with modifiers like trifluoroacetic acid (TFA) or buffer salts bachem.compatsnap.commdpi.comgoogle.comgoogle.com. The separation is based on the differential hydrophobicity of the peptide and its impurities. Gradient elution, where the concentration of the organic solvent is gradually increased, is typically used to elute the target peptide and separate it from more polar or less polar impurities bachem.compatsnap.com.

Other purification methods that may be employed include ion-exchange chromatography, which separates based on charge, and size-exclusion chromatography (SEC) for removing aggregates or buffer exchange polypeptide.comgoogle.comgoogle.comwaters.com. After purification, the peptide fractions are typically pooled, and the solvent is removed, often by freeze-drying (lyophilization), to yield the final purified Triptorelin salt google.combachem.compatsnap.comgoogle.comgoogle.com.

Table 3: Typical Purification Techniques for Synthetic Peptides

TechniqueStationary PhaseMobile Phase Modifier(s)Detection WavelengthNotesSource(s)
Reversed-Phase HPLC (RP-HPLC)C18 silica, Reversed-phase polymerAcetonitrile, Water, TFA (0.1%), Phosphate/Sulfate buffers210-230 nmStandard method; separates based on hydrophobicity. Gradient elution is common. bachem.com, polypeptide.com, google.com, patsnap.com, google.com, mdpi.com
Ion-Exchange ChromatographySulfopropyl (SPS-bio), Anion exchange mediumSalt gradients, pH adjustmentsNot specifiedUsed for salt exchange or purifying based on charge. polypeptide.com, google.com, google.com
Size-Exclusion Chromatography (SEC)Various porous materialsAqueous buffersNot specifiedUsed for initial cleanup to remove aggregates, truncated peptides, or for buffer exchange. waters.com

Control of Impurities and Side Products in this compound Production

Controlling impurities is paramount in the synthesis of peptide APIs like this compound, as they can significantly impact the safety and efficacy of the final drug product biopharmaspec.comfda.govyoutube.com. Impurities can originate from various sources, including starting materials, reagents, solvents, and side reactions occurring during the synthesis and purification processes biopharmaspec.comfda.gov.

Common process-related impurities in peptide synthesis include:

Deletion sequences: Peptides lacking one or more amino acid residues due to incomplete coupling polypeptide.combachem.comfda.gov.

Truncated peptides: Peptides that are shorter than the target sequence, often resulting from incomplete coupling cycles polypeptide.combachem.com.

Incompletely deprotected peptides: Peptides retaining residual protecting groups on amino acid side chains polypeptide.combachem.com.

Modified peptides: Peptides where amino acid side chains have undergone unintended chemical modifications, such as oxidation or racemization, leading to D-amino acid impurities polypeptide.comoutsourcedpharma.com.

Residual reagents and solvents: Trace amounts of chemicals used in synthesis or purification that were not completely removed bachem.combiopharmaspec.com.

By-products: Resulting from the cleavage of protecting groups or side reactions involving coupling reagents bachem.com.

Effective control strategies involve meticulous selection and quality control of raw materials, optimization of reaction conditions to minimize side reactions, and robust purification methods validated by analytical techniques such as HPLC and LC-MS polypeptide.compolypeptide.combiopharmaspec.compharmtech.comnih.gov. Understanding the impurity profile of Triptorelin is crucial for developing an effective purification process that can purge these contaminants to acceptable levels, ensuring the final API meets stringent regulatory standards polypeptide.comyoutube.compharmtech.com.

Table 4: Common Process-Related Impurities in Peptide Synthesis

Impurity TypeDescriptionPotential Cause
Deletion SequencesMissing one or more amino acid residuesIncomplete coupling, premature cleavage
Truncated PeptidesShorter than the target sequenceIncomplete coupling cycles
Insertion SequencesContain extra amino acid residuesNot explicitly detailed in sources, likely side reactions
Incompletely DeprotectedResidual protecting groups on side chainsIncomplete deprotection steps
Modified PeptidesAltered amino acid side chains (e.g., oxidation, racemization)Side reactions during synthesis, cleavage, or storage. D-amino acid impurities can arise from racemization.
Residual Reagents/SolventsUnreacted chemicals, solventsIncomplete washing or purification steps
By-productsFrom cleavage of protecting groups or coupling reagentsIncomplete removal during workup or purification

Compound Table:

Triptorelin

this compound

Pamoic Acid

Fmoc-protected amino acids

Boc-protected amino acids

Amino acids (general)

Trifluoroacetic acid (TFA)

Piperidine

Dimethylformamide (DMF)

Acetonitrile

DCC (Dicyclohexylcarbodiimide)

DIC (Diisopropylcarbodiimide)

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

HBTU (O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate)

Oxyma Pure (Ethyl cyano(hydroxyimino)acetate)

HOSu (N-Hydroxysuccinimide)

HOBt (Hydroxybenzotriazole)

HOAt (1-Hydroxy-7-azabenzotriazole)

PyBOP (Benzotriazole-1-yl-oxy-tris-(pyrrolidino)-phosphonium hexafluorophosphate)

Rink Amide AM resin

Rink Amide MBHA resin

2-CTC resin

T-butyloxycarbonyl (Boc)

9-fluorenylmethoxycarbonyl (Fmoc)

tert-butyl (t-Bu)

Trityl (Trt)

Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)

Benzyloxycarbonyl (Z or Cbz)

Allyloxycarbonyl (Aloc)

pGlu (Pyroglutamic acid)

His (Histidine)

Trp (Tryptophan)

Ser (Serine)

Tyr (Tyrosine)

D-Trp (D-Tryptophan)

Leu (Leucine)

Arg (Arginine)

Pro (Proline)

Gly (Glycine)

Preclinical Pharmacology and Pharmacodynamic Mechanisms of Triptorelin Pamoate

Gonadotropin-Releasing Hormone Receptor Binding and Activation Kinetics

Triptorelin's mechanism of action begins with its binding to GnRH receptors in the pituitary gland. patsnap.com This interaction is characterized by high affinity and specificity, leading to a cascade of events that ultimately modulate the production of sex hormones. patsnap.comtrelstar.com

Receptor Affinity and Specificity in in vitro Systems

In vitro studies have demonstrated that triptorelin (B344507) exhibits a high binding affinity for GnRH receptors. trelstar.com In fact, its affinity for these receptors is six times higher than that of leuprolide, another GnRH agonist. trelstar.com The specific binding of triptorelin to its overexpressed receptors in cancer cells leads to efficient internalization through receptor-mediated endocytosis. nih.gov In studies using the human prostatic cell lines PC3 and LNCaP, displacement experiments showed that LNCaP cells, which are responsive to androgen stimulation, have both moderately high-affinity and low-affinity binding sites for triptorelin. nih.gov In contrast, PC3 cells, which are unresponsive to androgens, only showed low-affinity binding sites. nih.gov This suggests that the presence of high-affinity binding sites may be linked to the biological response to the drug. nih.gov

Comparative Binding Kinetics with Native GnRH and Other Analogues

Triptorelin demonstrates significantly higher binding affinity and potency compared to native GnRH. unimi.it The substitution of a D-amino acid at the sixth position of the peptide chain enhances its resistance to enzymatic degradation and increases its affinity for pituitary GnRH receptors. nih.govresearchgate.net This structural modification results in triptorelin having a markedly higher receptor affinity than native GnRH. researchgate.net In comparative studies, triptorelin, along with leuprolide and goserelin, binds to the GnRH receptor with 2 to 14 times higher affinity than GnRH, depending on the specific assay used. unimi.it Furthermore, in vitro studies have shown triptorelin to be 100 times more active than native GnRH in stimulating the release of luteinizing hormone (LH) from rat pituitary cells. fda.gov It was also found to be 20 times more active than native GnRH in displacing radiolabeled GnRH from pituitary receptor sites. fda.gov

Interactive Data Table: Comparative Receptor Binding of GnRH Agonists

CompoundReceptor Affinity vs. Native GnRHLH-Releasing Activity vs. Native GnRHFSH-Releasing Activity vs. Native GnRH
Triptorelin 2-14x higher unimi.it13-fold higher trelstar.comfda.gov21-fold higher trelstar.comfda.gov
Leuprolide 2-14x higher unimi.it--
Goserelin 2-14x higher unimi.it--
Buserelin 5-70x higher unimi.it--

Pituitary Gland Modulatory Effects in Preclinical Models

The interaction of triptorelin with the pituitary gland induces a biphasic response, beginning with a transient stimulation followed by a sustained suppression of gonadotropin release. cancercareontario.cafda.gov

Initial Gonadotropin Release Dynamics (Flare Effect)

Upon initial administration, triptorelin acts as a potent GnRH agonist, stimulating the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH). patsnap.compatsnap.com This initial, transient surge in gonadotropin levels is known as the "flare effect". patsnap.combibliotekanauki.pl In preclinical models, this is observed as a temporary elevation of LH and testosterone (B1683101) for 1 to 5 days following injection in rats and dogs. fda.gov This initial stimulatory phase is a characteristic feature of GnRH agonist action. fda.gov

Sustained Receptor Desensitization and Downregulation

Continuous administration of triptorelin leads to the desensitization and downregulation of GnRH receptors in the pituitary gland. cancercareontario.capatsnap.compatsnap.com This sustained exposure to the agonist causes the pituitary to become less responsive to GnRH signals, resulting in a significant decrease in the secretion of LH and FSH. patsnap.combachem.com This downregulation of the pituitary-gonadal axis leads to a state of "chemical castration," with a marked reduction in the production of sex hormones like testosterone and estrogen. cancercareontario.cafda.gov This suppression of gonadotropin secretion is the therapeutic goal of long-term triptorelin treatment. cancercareontario.ca

Downstream Endocrine Axis Suppression

Triptorelin pamoate, a synthetic analogue of gonadotropin-releasing hormone (GnRH), functions as a potent inhibitor of gonadotropin secretion with continuous administration at therapeutic doses. medicines.org.ukcancercareontario.cageneesmiddeleninformatiebank.nl Its mechanism of action involves initial stimulation followed by long-term suppression of the pituitary-gonadal axis. medicines.org.ukcancercareontario.cageneesmiddeleninformatiebank.nl

Upon initial administration, triptorelin induces a transient surge in the circulating levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). medicines.org.ukdrugbank.comfda.gov This "flare-up" effect also leads to a temporary increase in testosterone in males and estradiol (B170435) in females. medicines.org.ukdrugbank.comfda.gov However, chronic and continuous exposure to triptorelin leads to the desensitization and downregulation of pituitary GnRH receptors. patsnap.come-cep.org This sustained action results in a significant decrease in the secretion of LH and FSH, typically within 2 to 4 weeks of initiating therapy. drugbank.comfda.gov

The reduction in gonadotropin levels subsequently suppresses the steroidogenic functions of the gonads. medicines.org.ukpatsnap.com In males, this manifests as a marked reduction in serum testosterone to levels comparable to those seen after surgical castration. drugbank.comfda.gov In females, it leads to a decrease in estradiol production, resulting in serum concentrations similar to postmenopausal levels. hres.ca This suppression of the endocrine axis is the primary mechanism underlying the therapeutic effects of triptorelin in hormone-dependent conditions. patsnap.com Diagnostic tests of pituitary-gonadal function performed during and for a period after triptorelin treatment may be misleading due to this induced suppression. hres.camedicines.org.uk Normal function of the axis is typically restored after the discontinuation of the treatment. medicines.org.uk

Direct Cellular Effects in Non-Gonadal Tissues (Beyond Endocrine Suppression)

Beyond its well-documented effects on the endocrine axis, triptorelin also exerts direct cellular effects in various non-gonadal tissues. This activity is primarily mediated by the presence of GnRH receptors in these extrapituitary sites.

Investigation of GnRH Receptor Expression in Extrapituitary Sites

GnRH receptors (GnRH-R) have been identified in a variety of human tissues outside of the pituitary gland, including the ovaries, endometrium, myometrium, prostate, and breast. jle.comresearchgate.netoup.com The expression of these receptors has also been confirmed in numerous cancer cell lines derived from these tissues, such as ovarian, endometrial, breast, and prostate cancers. jle.comresearchgate.netmdpi.com For instance, studies have detected high-affinity binding sites for GnRH analogs in human endometrial cancer cell lines like HEC-1A and Ishikawa. nih.gov Similarly, triple-negative breast cancer cell lines, including MDA-MB-231 and HCC1806, have been shown to express GnRH receptors at both the mRNA and protein levels. nih.gov The presence of both GnRH and its receptors in these extrapituitary tissues suggests a potential autocrine or paracrine regulatory system for cell growth and function. jle.comoup.com Research has also pointed to the existence of a type II GnRH receptor (GnRH-RII) in ovarian and endometrial cancer cell lines. jle.com

Effects on Cellular Proliferation in Cancer Cell Lines

Triptorelin has demonstrated direct antiproliferative effects on various cancer cell lines that express GnRH receptors. In human endometrial cancer cell lines HEC-1A and Ishikawa, triptorelin significantly reduced cell proliferation in a time- and dose-dependent manner. nih.gov The inhibitory effect was observed at concentrations as low as 10⁻⁹ M and was maximal at 10⁻⁵ M. nih.gov

Similarly, in breast and ovarian cancer cell lines, triptorelin has been shown to inhibit cell proliferation. nih.gov Studies on the triple-negative breast cancer cell lines MDA-MB-231 and HCC1806 found them to be sensitive to triptorelin, with median effective concentrations (EC50) of 31.21 ± 0.21 µM and 58.50 ± 19.50 µM, respectively. nih.gov Triptorelin also antagonized estradiol-induced proliferation in estrogen receptor α (ERα)-positive endometrial, ovarian, and breast cancer cell lines. scispace.com This antiproliferative effect was not observed in ERα-negative cell lines. scispace.com It is important to note that in the GnRH-I receptor-negative ovarian cancer cell line SK-OV-3, triptorelin showed no effect on cell proliferation. mdpi.com

Inhibitory Effects of Triptorelin on Cancer Cell Line Proliferation
Cell LineCancer TypeEffectConcentrationIncubation TimeCitation
HEC-1AEndometrial CancerReduced to 62 ± 1% of control10⁻⁵ M6 days nih.gov
IshikawaEndometrial CancerReduced to 52 ± 2% of control10⁻⁵ M6 days nih.gov
MDA-MB-231Triple-Negative Breast CancerEC50 of 31.21 ± 0.21 µM-- nih.gov
HCC1806Triple-Negative Breast CancerEC50 of 58.50 ± 19.50 µM-- nih.gov
T47DBreast CancerDose-dependent inhibition10⁻¹¹ to 10⁻⁵ M6 days nih.gov
OVCAR3Ovarian CancerDose-dependent inhibition10⁻¹¹ to 10⁻⁵ M6 days nih.gov

Synergistic Interactions with Other Therapeutic Agents in in vitro Models

In vitro studies have revealed that triptorelin can act synergistically with other therapeutic agents, enhancing their anticancer effects. In triple-negative breast cancer (TNBC) cell lines, combining triptorelin with the chemotherapeutic agent cisplatin (B142131) resulted in synergistic effects in both MDA-MB-231 and HCC1806 cells. nih.govfrontiersin.org

Furthermore, synergistic interactions were observed when triptorelin was combined with inhibitors of key signaling pathways. In HCC1806 cells, synergy was demonstrated with the PI3K/AKT inhibitors perifosine (B1684339) and AEZS-129. nih.govfrontiersin.org In MDA-MB-231 cells, triptorelin showed synergistic effects when co-administered with the ERK inhibitor AEZS-134 and the dual PI3K/ERK inhibitor AEZS-136. nih.govfrontiersin.org These findings suggest that targeting GnRH receptors with triptorelin can potentiate the efficacy of both chemotherapy and targeted signal transduction inhibitors in certain cancer models. nih.govresearchgate.net

Synergistic Interactions of Triptorelin in In Vitro Cancer Models
Cell LineCancer TypeSynergistic AgentAgent ClassCitation
MDA-MB-231Triple-Negative Breast CancerCisplatinChemotherapy nih.govfrontiersin.org
HCC1806Triple-Negative Breast CancerCisplatinChemotherapy nih.govfrontiersin.org
HCC1806Triple-Negative Breast CancerPerifosinePI3K/AKT Inhibitor nih.govfrontiersin.org
HCC1806Triple-Negative Breast CancerAEZS-129PI3K/AKT Inhibitor nih.govfrontiersin.org
MDA-MB-231Triple-Negative Breast CancerAEZS-134ERK Inhibitor nih.govfrontiersin.org
MDA-MB-231Triple-Negative Breast CancerAEZS-136Dual PI3K/ERK Inhibitor nih.govfrontiersin.org

In vivo Pharmacological Evaluation in Animal Models

Models for Assessing Gonadotropin and Sex Steroid Suppression

The in vivo pharmacological effects of this compound, particularly its ability to suppress gonadotropins and sex steroids, have been evaluated in various animal models. These preclinical studies are crucial for establishing the mechanism of action and therapeutic potential before human trials.

In rats and dogs, administration of triptorelin has been shown to result in a decrease in plasma concentrations of LH and FSH. hres.ca Studies in immature male rats demonstrated that triptorelin has a significantly higher LH-releasing activity compared to native LHRH. hres.ca However, continuous long-term administration leads to the suppression of pituitary gonadotropins and gonadal hormone production. hres.ca In female rats, daily injections of triptorelin for 10 days led to a significant suppression of serum LH concentrations. pnas.org

The sustained-release formulation of triptorelin has been shown to maintain suppressed testosterone levels in animal models. geneesmiddeleninformatiebank.nl In rats, the toxicological profile of triptorelin is consistent with its pharmacological action, showing a decrease in serum LH and testosterone levels and suppression of testicular function. fda.gov These effects on the endocrine system were the primary findings in animal toxicological studies. medicines.org.uk Animal models, including rats and baboon monkeys, have been instrumental in demonstrating the superagonistic effects of triptorelin on the LHRH receptor, which ultimately leads to desensitization and suppression of the hypothalamic-pituitary-gonadal axis. e-cep.orghres.ca

Reproductive Organ Morphology and Function in Animal Studies

Preclinical studies in various animal models have demonstrated the pharmacological effects of this compound on reproductive organ morphology and function. Following administration, a biphasic effect is observed. Initially, there is a transient stimulation of the pituitary-gonadal axis, leading to a temporary increase in luteinizing hormone (LH), follicle-stimulating hormone (FSH), and sex steroids. hres.ca However, chronic and continuous administration results in the downregulation of pituitary GnRH receptors, leading to decreased gonadotropin secretion and suppression of gonadal steroidogenesis. hres.cahres.ca

This sustained suppression of the hypothalamic-pituitary-gonadal axis leads to significant and reversible changes in the reproductive organs of both male and female animals. In male rats, dogs, and monkeys, long-term treatment with triptorelin results in spermatogenic arrest, along with atrophy and decreased weight of the testes and accessory sex organs. hres.cageneesmiddeleninformatiebank.nl Similarly, in female animals, including rats, dogs, and monkeys, administration of triptorelin leads to the inhibition of the estrous cycle, and atrophy and reduced weight of the ovaries and accessory sex organs. hres.cageneesmiddeleninformatiebank.nl These effects on reproductive organ weight and histology are generally reversible upon discontinuation of the drug. hres.ca

In a 6-month repeat-dose toxicity study in rats, renal tubular dilatation was observed. tga.gov.au Another finding in male rats was an increased incidence of female-type mammary tissue. fda.gov

Animal ModelObserved Effects on Reproductive OrgansReference
Male Rats, Dogs, MonkeysSpermatogenic arrest, atrophy and decreased weight of testes and accessory sex organs. hres.cageneesmiddeleninformatiebank.nl
Female Rats, Dogs, MonkeysInhibition of estrus, atrophy and decreased weight of ovaries and accessory sex organs. hres.cageneesmiddeleninformatiebank.nl
Male RatsIncreased incidence of female-type mammary tissue. fda.gov

Long-term Pharmacodynamic Monitoring in Animal Cohorts

Long-term pharmacodynamic monitoring in animal cohorts has been crucial for characterizing the sustained effects of this compound. In studies involving rats and dogs, intramuscular injection of a 1-month formulation of this compound led to an initial, transient increase in testosterone and LH levels for approximately 1 to 5 days. This was followed by a rapid decrease and sustained suppression for 30 to 40 days. fda.gov

With a 6-month formulation in rats, testosterone levels decreased rapidly to very low levels and remained at a plateau for up to 168 days. fda.gov Similarly, in male Sprague-Dawley rats receiving a single intramuscular injection of the 6-month formulation, testosterone levels increased within the first 6 hours and then rapidly decreased to and remained at castration levels. fda.gov These studies confirm the long-acting gonadotropin-inhibitory properties of the depot formulations.

Pharmacodynamic monitoring in these long-term animal studies typically involves the measurement of serum levels of key hormones. In male animals, serum testosterone and LH are the primary endpoints. geneesmiddeleninformatiebank.nl In female animals, serum estradiol, progesterone, and LH levels are monitored to assess the suppression of ovarian function. geneesmiddeleninformatiebank.nl These hormonal assessments, in conjunction with the morphological examination of reproductive tissues, provide a comprehensive understanding of the long-term pharmacodynamic effects of this compound.

Animal ModelFormulationPharmacodynamic EffectDuration of EffectReference
Rats and Dogs1-MonthTransient increase in testosterone and LH, followed by rapid decline and sustained suppression.30-40 days fda.gov
Rats6-MonthRapid decrease and sustained low levels of testosterone.Up to 168 days fda.gov
Male Sprague-Dawley Rats6-MonthInitial increase in testosterone within 6 hours, followed by a rapid decrease to and maintenance of castration levels.Sustained fda.gov

Preclinical Toxicology Research

Genotoxicity and Mutagenicity Studies

The genotoxic and mutagenic potential of triptorelin has been evaluated in a standard battery of in vitro and in vivo assays. Triptorelin did not exhibit any mutagenic or clastogenic activity in several tests. hres.ca

In vitro, triptorelin was tested in the Ames assay using various strains of Salmonella and showed no mutagenic effects. fda.govhres.ca It also did not demonstrate clastogenic activity in Chinese Hamster Ovary (CHO) cells or mutagenic activity in mouse lymphoma cells, both with and without metabolic activation. fda.govhres.ca

In vivo, the mouse micronucleus assay was conducted to assess chromosomal damage. The results showed no significant increase in the frequency of micronuclei in treated animals compared to the negative control group. fda.govhres.ca These comprehensive genotoxicity studies, which were compliant with Good Laboratory Practice (GLP), have consistently returned negative results, indicating that triptorelin is not genotoxic. tga.gov.au

Assay TypeTest SystemResultReference
In Vitro Reverse Mutation AssaySalmonella strains (Ames test)Negative fda.govhres.ca
In Vitro Chromosomal AberrationChinese Hamster Ovary (CHO) cellsNegative fda.govhres.ca
In Vitro Gene MutationMouse lymphoma cellsNegative fda.govhres.ca
In Vivo Chromosomal DamageMouse micronucleus assayNegative fda.govhres.ca

Carcinogenicity Assessments in Animal Models

Carcinogenicity studies for triptorelin have been conducted in both mice and rats using long-acting release microcapsules administered monthly via intramuscular injection. tga.gov.au

In an 18-month study in mice, there were no oncogenic effects observed. tga.gov.auhres.ca However, a 23-month study in rats revealed an increased incidence of pituitary adenomas of the pars distalis, which led to premature deaths. hres.cahres.ca These pituitary tumors are considered to be a species-specific effect related to the hormonal mechanism of the drug. fda.gov In rats, long-term administration of GnRH agonists can lead to hyperstimulation of the pituitary in the absence of negative feedback from gonadal hormones, resulting in hyperplasia and tumor formation. fda.gov Changes in the anterior pituitary, including focal hyperplasia and microadenoma, were also noted in male rats after 6 months of treatment. hres.ca

Animal ModelDuration of StudyFindingsReference
Mice18 monthsNo oncogenic effects observed. tga.gov.auhres.ca
Rats23 monthsIncreased incidence of pituitary adenomas, leading to premature deaths. hres.cahres.ca
Male Rats6 monthsFocal hyperplasia and microadenoma of the anterior pituitary. hres.ca

Developmental and Reproductive Toxicology in Animal Models

Developmental and reproductive toxicology studies for triptorelin have been carried out in mice, rats, and rabbits. fda.gov In female rats, the administration of triptorelin before mating did not adversely affect fertility, and no negative effects on ovarian parameters were seen in rabbits. fda.gov Furthermore, after a washout period that allowed for the restoration of the estrous cycle, no adverse effects on fertility were observed in female rats that had been treated with triptorelin for two months. fda.gov

Embryofetal development studies have shown some species-specific effects. In rats, maternal toxicity, evidenced by a decrease in maternal weight gain, and embryotoxicity, including pre-implantation loss, an increase in resorptions, and a reduced number of viable fetuses, were observed. fda.gov However, these effects were not apparent in mice at comparable dose multiples. fda.gov Importantly, triptorelin was not found to be teratogenic in either mice or rats. fda.gov

Conventional embryofetal development studies in rats and rabbits did not show teratogenicity. tga.gov.au However, another study in rats treated early in pregnancy showed retarded fetal development, significantly decreased fetal weight, impaired parturition, and frequent stillbirths. tga.gov.au

Animal ModelStudy TypeKey FindingsReference
Female RatsFertilityNo adverse effect on fertility before mating or after a washout period. fda.gov
RabbitsFertilityNo adverse effects on ovarian parameters. fda.gov
RatsEmbryofetal DevelopmentMaternal toxicity (decreased weight gain) and embryotoxicity (pre-implantation loss, increased resorptions, reduced viable fetuses). Not teratogenic. fda.gov
MiceEmbryofetal DevelopmentNo maternal or embryofetal toxicity. Not teratogenic. fda.gov
RatsEmbryofetal Development (Early Pregnancy Treatment)Retarded fetal development, decreased fetal weight, impaired parturition, frequent stillbirths. tga.gov.au

Mechanistic Investigations of Triptorelin Pamoate at the Molecular and Cellular Level

Receptor Signalling Pathway Elucidation in GnRH-Responsive Cells

Triptorelin (B344507) Pamoate functions by binding to the GnRH receptor, a G protein-coupled receptor (GPCR) found in GnRH-responsive cells, most notably in the pituitary gland patsnap.commdpi.com. This binding initiates a cascade of intracellular events. In pituitary gonadotropes, the initial activation involves the Gαq/11 subunit of a heterotrimeric G protein complex, which stimulates phospholipase Cβ (PLCβ) mdpi.comunimi.it. PLCβ then catalyzes the production of diacylglycerol (DAG) and inositol (B14025) triphosphate (IP3) mdpi.com. IP3 triggers an increase in cytoplasmic calcium (Ca2+) levels through release from intracellular stores and influx from the extracellular environment, while DAG activates protein kinase C (PKC) mdpi.com. This pathway is crucial for the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) mdpi.comunimi.it.

Beyond the Gαq/11 pathway, the GnRH-R can also couple to the Gαi pathway, leading to a reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels unimi.it. This pathway has been associated with the antitumoral effects of GnRH analogs in various cancer cell lines unimi.it. Triptorelin has also been shown to modulate mitogen-activated protein kinase (MAPK) cascades, including ERK, p38MAPK, and JNK, which are integral to cell growth, proliferation, and apoptosis mdpi.comunimi.it. Specifically, studies indicate that Triptorelin can inhibit PACAP-induced cAMP production via PKC in LbetaT2 gonadotrope cells, suggesting a role in modulating specific signaling pathways nih.gov.

A key aspect of Triptorelin Pamoate's mechanism is its ability to induce receptor desensitization and downregulation upon continuous administration. This leads to a significant reduction in LH and FSH release patsnap.com. While pulsatile GnRH stimulation is optimal for pituitary GnRH receptor activation, sustained exposure to GnRH analogs like Triptorelin results in a rapid, reversible shutdown of the reproductive axis by suppressing LH and FSH secretion, accompanied by receptor downregulation and internalization unimi.it.

Gene Expression and Proteomic Profiling in Response to this compound

Investigating the molecular underpinnings of this compound's actions involves transcriptomic and proteomic profiling to identify cellular responses at the gene and protein levels nih.gov. These studies have revealed that Triptorelin elicits a dynamic gene expression profile. Early and mid-phase changes, occurring within 0.5 to 1.0 hours post-treatment, are primarily characterized by the modulation of transcription factors nih.gov. Later cellular responses, observed between 8 and 24 hours, include the upregulation of the GnRH target gene CGA (glycoprotein alpha-subunit) and significant changes in the expression of transcripts encoding signaling molecules and components of the cell division machinery nih.gov.

Pathway analyses have highlighted alterations in MAPK and cell cycle pathways, which correlate with observed phenomena such as G2/M phase arrest and apoptosis nih.gov. Furthermore, Triptorelin treatment has been linked to differential expression of transcripts within the Nuclear Factor kappa B (NF-κB) pathway nih.gov. Proteomic analyses have detected increased levels of phosphorylated NF-κB (p65) in cells treated with Triptorelin in vitro nih.gov. In vivo studies using SCL60 xenografts have also shown elevated levels of p-NF-κB and IκBε in Triptorelin-treated samples compared to controls, suggesting that inhibiting the NF-κB survival pathway can potentiate the anti-proliferative effects of Triptorelin nih.gov. Genomics and proteomics are recognized as essential tools for understanding the effects of this compound on cancer cells and tissues clinmedjournals.org.

Table 1: Cytotoxic Activity of Triptorelin in Triple-Negative Breast Cancer Cell Lines

This table presents median effective concentration (EC50) values for Triptorelin, indicating the concentration required to inhibit cell growth by 50% in specific cancer cell lines.

Cell LineEC50 (µM)Reference
MDA-MB-23131.21 ± 0.21 nih.gov
HCC180658.50 ± 19.50 nih.gov

Development and Application of in vitro Cellular Models for Research

The study of this compound's mechanisms relies heavily on the development and application of various in vitro cellular models, ranging from established cell lines to more complex 3D systems.

Pituitary Cell Culture Systems

Pituitary cells are central to understanding the initial endocrine actions of this compound, particularly its effects on gonadotropin release and receptor dynamics patsnap.comunimi.it. Research utilizes a spectrum of pituitary in vitro models, including immortalized cell lines like mouse corticotrope AtT20 and rat somato-lactotrope GH3, which serve as tools for exploring hormone regulation frontiersin.org. However, these cell lines are often considered less physiological due to their tumor origin or immortalization and 2D culture formats, typically representing single pituitary cell types frontiersin.org.

More physiologically representative models include primary 3D culture systems such as pituitary explants, re-aggregated pituitary cells, and stem cell-derived pituispheres frontiersin.org. Pituitary cell culture systems, including those employing GnRH receptor-expressing pituitary cell lines like LbetaT2, are instrumental for investigating GnRH receptor regulation and signaling pathways, such as the modulation of cAMP levels by Triptorelin unimi.itnih.gov. These models allow for detailed examination of how this compound interacts with pituitary GnRH receptors, leading to the initial stimulation of LH and FSH release, followed by desensitization and downregulation of these receptors upon sustained exposure patsnap.comunimi.it.

Cancer Cell Line Models (e.g., LNCaP, PC3, MDA-MB-231, HCC1806)

Cancer cell lines that express GnRH receptors are invaluable in vitro models for elucidating the mechanistic effects of this compound in hormone-sensitive malignancies, such as prostate and breast cancers mdpi.comnih.gov.

Prostate Cancer Cell Lines: Prostate cancer cell lines like LNCaP and PC3 are frequently employed in research. LNCaP cells are known for their androgen sensitivity, while PC3 cells are generally androgen-independent but can be genetically modified to overexpress GnRH receptors mdpi.comoncotarget.com. These cell lines facilitate the study of Triptorelin's impact on androgen receptor signaling and cell proliferation within the context of prostate cancer mdpi.comoncotarget.com.

Breast Cancer Cell Lines: Triple-negative breast cancer (TNBC) cell lines, including MDA-MB-231 and HCC1806, are particularly relevant due to their frequent expression of GnRH receptors, rendering them susceptible to GnRH agonists like Triptorelin nih.govnih.govresearchgate.net. Research has focused on the cytotoxic activity of Triptorelin in these cell lines, both as a monotherapy and in combination with other agents, revealing synergistic effects nih.gov. For instance, MDA-MB-231 and HCC1806 cells have demonstrated sensitivity to Triptorelin, with specific EC50 values reported nih.gov. MDA-MB-231 is typically classified as a mesenchymal or stem-like TNBC line, whereas HCC1806 exhibits characteristics of basal-like TNBC researchgate.net.

These cancer cell line models enable in-depth analysis of GnRH receptor-mediated signaling pathways within cancer cells, encompassing their effects on proliferation, apoptosis, and interactions with growth factor signaling pathways mdpi.comunimi.itnih.govpsu.edu.

Organotypic and Co-culture Systems for Complex Interactions

More sophisticated in vitro models, such as organotypic cultures and co-culture systems, are increasingly utilized to investigate the mechanisms of this compound within more physiologically relevant environments that mimic aspects of the tumor microenvironment or complex cellular cross-talk utupub.finih.govnih.govresearchgate.net. Organotypic cultures, which involve the 3D arrangement of cells to recapitulate tissue architecture, offer a more accurate representation of in vivo cellular behavior compared to conventional 2D cultures utupub.finih.gov. These systems are valuable for studying tumor invasiveness and drug responses by incorporating extracellular matrices and multiple cell types utupub.fi.

Co-culture systems, where different cell types are cultured together, are essential for examining cell-cell interactions and paracrine signaling. For example, co-culturing tumor cells with immune cells (such as T-cells) or stromal cells can elucidate how this compound might influence these complex interactions, which is relevant for immunotherapy or understanding tumor microenvironment modulation utupub.firesearchgate.net. While specific studies detailing this compound's mechanistic investigations within organotypic or co-culture systems are not exhaustively detailed in the provided snippets, the general application of these advanced models in preclinical drug discovery and mechanistic studies is well-established utupub.finih.govnih.govresearchgate.net. They provide platforms to investigate multimodal neural repair effects, host-microbial interactions, and immune responses, which can be extended to understanding the broader cellular and molecular impact of GnRH analogs.

Compound List

this compound

Gonadotropin-Releasing Hormone (GnRH)

Luteinizing Hormone (LH)

Follicle-Stimulating Hormone (FSH)

Testosterone (B1683101)

Estrogen

CGA (Glycoprotein alpha-subunit)

MAPK (Mitogen-Activated Protein Kinase)

ERK (Extracellular signal-regulated kinase)

JNK (c-Jun N-terminal kinase)

p38MAPK

PLCβ (Phospholipase C beta)

IP3 (Inositol triphosphate)

DAG (Diacylglycerol)

PKC (Protein Kinase C)

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells)

IκBε (Inhibitor of NF-κB epsilon)

cAMP (Cyclic adenosine monophosphate)

PACAP (Pituitary Adenylate Cyclase-Activating Polypeptide)

PAC1-R (PACAP type 1 Receptor)

Advanced Drug Delivery System Research for Triptorelin Pamoate

Polymeric Microsphere and Microgranule Formulation Development

The development of long-acting injectable formulations of triptorelin (B344507) often involves its encapsulation within biodegradable polymeric microspheres or microgranules. fu-berlin.denih.gov These systems are designed to release the drug in a controlled manner, improving patient compliance by reducing the frequency of administration. nih.gov

Poly(lactic-co-glycolic acid) (PLGA) Based Systems

Poly(lactic-co-glycolic acid) (PLGA) is a widely utilized biodegradable and biocompatible polymer in the formulation of triptorelin pamoate depot injections. pharmaexcipients.comasiapharmaceutics.info These formulations, such as Trelstar® and Decapeptyl®, are designed for sustained release over one, three, or six months. pharmaexcipients.comresearchgate.netakinainc.com The release of triptorelin from PLGA-based systems is complex, involving a combination of drug diffusion and polymer degradation through hydrolysis. mdpi.com The properties of the PLGA polymer, including the lactide-to-glycolide ratio and molecular weight, are critical factors that can be adjusted to control the drug release rate. fu-berlin.denih.gov

Several methods are employed to prepare triptorelin-loaded PLGA microspheres, including solvent evaporation and phase separation techniques. fu-berlin.deresearchgate.net For instance, a liquid/oil/oil (L/O/O) phase separation method has been used to create triptorelin acetate-loaded PLGA microspheres with high encapsulation efficiency. researchgate.net Another approach involves a solvent evaporation/extraction process where a solution of triptorelin and PLGA is emulsified and then solidified into microparticles. fu-berlin.de

The table below summarizes different PLGA-based formulations for this compound as described in a patent. google.comepo.org

Formulation Type PLGA Type Inherent Viscosity (dl/g) Preparation Method Key Components
MicrospheresPLGA 85/150.68Emulsion-solvent extractionPolyvinyl alcohol, Ethyl acetate (B1210297)
MicrospheresPLGA 95/50.18Emulsion-solvent extractionPolyvinyl alcohol, Isopropyl acetate
MicrogranulesPLGA 75/250.65Homogenization and extrusion-

Silica-Based Injectable Depots

An alternative to polymer-based systems is the use of silica-based injectable depots for the sustained release of triptorelin. One such system involves encapsulating triptorelin acetate into silica (B1680970) microparticles via spray-drying. These microparticles are then combined with a silica sol containing nanoparticles to form an injectable depot. mdpi.comnih.govresearchgate.net

This silica-based composite forms a stable, three-dimensional gel structure that exhibits shear-thinning properties, allowing it to be injected through fine-gauge needles (23G and 25G), which is an improvement over some PLGA-based formulations requiring larger needles. mdpi.comresearchgate.net In vivo studies in rats have shown that this silica depot provides a sustained release of triptorelin for up to 91 days, with a significantly lower initial peak concentration (Cmax) compared to a commercial PLGA-based formulation. mdpi.comnih.govresearchgate.net

Novel Biodegradable Polymer Formulations (e.g., Hexyl-substituted PLA)

Research into novel biodegradable polymers aims to overcome some of the limitations of traditional PLGA systems. Hexyl-substituted poly(lactic acid) (hexPLA) is a viscous, liquid polymer that offers a simpler formulation process, as it can be directly mixed with the drug. researchgate.netnih.gov This contrasts with the solid nature of standard PLA, which requires more complex manufacturing processes like microparticle formation. nih.gov

Formulations of triptorelin with hexPLA have demonstrated sustained release for over three months in vitro and up to six months in vivo. researchgate.netnih.govnih.gov The release characteristics can be controlled by adjusting the drug loading and the molecular weight of the hexPLA polymer. nih.govcolab.ws These formulations exhibit thixotropic and shear-thinning behavior, and their injectability is dependent on drug loading, polymer molecular weight, and temperature. nih.govcolab.ws A key advantage of hexPLA is its biocompatibility, showing only mild acute inflammation that regresses over time, without the fibrous encapsulation often seen with PLGA implants. researchgate.netnih.gov

The stability of triptorelin within the hexPLA matrix is notable, with 98% of the peptide remaining stable for at least six months at 5°C. researchgate.netnih.gov The polymer also protects the peptide from aqueous degradation. researchgate.netnih.gov

The following table details the characteristics of various Triptorelin-hexPLA formulations. nih.govcolab.ws

Drug Loading (%) hexPLA Molecular Weight ( g/mol ) Observed Release Duration Release Profile Dependency
2.5 - 101500> 3 monthsViscosity-dependent
2.5 - 10> 2500> 3 monthsMolecular weight-dependent
5Not Specified6 months (in vivo)Zero-order release for the first 3 months
10Not Specified6 months (in vivo)Zero-order release for the first 3 months

In Situ Gel Forming Systems

In situ gel forming systems represent another advanced delivery approach for triptorelin. These systems are administered as a liquid and then transform into a gel depot at the injection site, providing sustained drug release. nih.govresearchgate.netuniv-lille.fr

One novel system utilizes physical hydrogels composed of chitosan (B1678972) or its derivatives (like sodium carboxymethyl chitosan) blended with opened-ring polyvinyl pyrrolidone (OP-PVP), suspended in a non-aqueous vehicle like sesame oil. nih.govresearchgate.net The gel formation is driven by physical interactions such as chain entanglement and hydrogen bonding upon contact with aqueous physiological fluids. nih.govresearchgate.net To accelerate the gelation process, chitosan can be prepared as microspheres using a spray-drying technique. nih.govresearchgate.net

In vitro studies of these chitosan-based systems showed a sustained release profile for approximately 192 hours, following first-order kinetics. nih.govresearchgate.net In vivo studies in rats demonstrated that the system could effectively decrease serum testosterone (B1683101) levels for 35 days, comparable to a commercial triptorelin sustained-release product. nih.govresearchgate.net

Controlled Release Mechanism Studies

Understanding the mechanisms that govern the release of triptorelin from these advanced delivery systems is crucial for optimizing their performance. The release is generally controlled by a combination of drug diffusion through the polymer matrix and erosion of the matrix itself. mdpi.com

For PLGA-based systems, degradation occurs through hydrolysis, breaking down the polymer into smaller oligomers and monomers. mdpi.com This process involves both surface and bulk erosion, often accompanied by swelling of the polymer matrix as it absorbs bodily fluids. mdpi.com In contrast, the degradation and release from silica-based depots are considered less complex, primarily controlled by the dissolution of the silica matrix. mdpi.com

The release from hexPLA formulations is influenced by both the viscosity of the polymer and its molecular weight. nih.govcolab.ws For lower molecular weight hexPLA (e.g., 1500 g/mol ), the release is more dependent on viscosity, while for higher molecular weights, the release profile is more dependent on the polymer's molecular weight. nih.govcolab.ws

In vitro Dissolution and Release Profile Characterization

In vitro dissolution studies are essential for characterizing the release profiles of triptorelin formulations and ensuring product quality. These tests are often performed under conditions that may be accelerated to shorten the testing duration. fda.gov

For PLGA microspheres, accelerated in vitro release studies have been developed using methods like the continuous flow method at elevated temperatures (e.g., 45°C) to differentiate between formulations with different manufacturing processes. nih.gov For some this compound formulations, an accelerated dissolution test was established using a temperature gradient from 37°C to 61°C. fda.gov

In the case of the silica-triptorelin acetate depot, in vitro dissolution experiments conducted in a TRIS buffer at 37°C showed a very low initial burst release. mdpi.com The release of triptorelin was found to be directly controlled by the degradation of the silica matrix, with a linear relationship between the cumulative triptorelin release and the cumulative silica degradation over a 7-day period under sink conditions. mdpi.com

The table below outlines the conditions for an accelerated in-vitro dissolution test for a this compound formulation. fda.gov

Parameter Condition
ApparatusUSP Type 2 Paddle
Dissolution Medium50 mL of methanol (B129727) in 950 mL of water
Stirring Speed75 rpm
TemperatureTemperature gradient from 37°C to 61°C over 48 hours, then continuous heating at 61°C
Test DurationUp to 10 days
Sampling Points8, 24, 48, 96, 120, and 168 hours

In vivo Release Dynamics in Animal Models

Preclinical evaluation in animal models is a critical step in characterizing the performance of long-acting this compound formulations. These studies provide essential data on pharmacokinetic (PK) and pharmacodynamic (PD) profiles, which inform clinical development.

Detailed research findings from studies in rats and dogs demonstrate the ability of various formulations to provide sustained release over extended periods. Following intramuscular or subcutaneous administration, these delivery systems are designed to release triptorelin continuously, suppressing testosterone to castration levels.

In one study using a 6-month this compound formulation in rats, a peak in serum triptorelin levels occurred within the first day. fda.gov This was followed by a decrease up to day 28, after which levels rose to a plateau that was maintained until approximately day 140, before declining. fda.gov Throughout this period, from the first few days to day 168 (24 weeks), testosterone levels were rapidly reduced and maintained at very low levels. fda.gov Similarly, studies with 1-month formulations in both rats and dogs showed a transient initial elevation of luteinizing hormone (LH) and testosterone for 1-5 days, followed by suppression for 30-40 days. fda.gov

A comparative in vivo study in Sprague-Dawley rats evaluated a novel biodegradable silica-based depot against a commercial PLGA-based formulation (Pamorelin® LA). mdpi.com The silica depot demonstrated a 5-fold lower maximal concentration (Cmax) compared to the PLGA formulation, suggesting a reduced initial burst release. mdpi.comresearchgate.net Despite this, the silica formulation provided a comparable sustained release and an equivalent pharmacodynamic effect, maintaining testosterone suppression for the entire 91-day study period. mdpi.comresearchgate.net

Formulations based on hexylsubstituted poly(lactic acid) (hexPLA), a viscous liquid polymer, have also been tested in Wistar Hannover rats. nih.govresearchgate.net These studies showed a continuous release of triptorelin for 6 months from formulations containing 5% and 10% drug loads. nih.govresearchgate.net An initial higher release was observed in the first 7 days, followed by a near zero-order release for the first 3 months, after which plasma levels slowly decreased but remained effective for the full 6-month duration. nih.govresearchgate.net

Table 1: Comparative In Vivo Release Dynamics of Triptorelin Formulations in Rats

Formulation Type Animal Model Key Findings Duration of Release Citation
PLGA Microgranules (6-month) Rat Initial peak within 1 day; plateau from day 28 to 140; sustained testosterone suppression. 168 days (6 months) fda.govgoogle.com
Silica-based Depot Sprague-Dawley Rat 5-fold lower Cmax vs. PLGA formulation; comparable sustained release and testosterone suppression. >91 days (3 months) mdpi.comresearchgate.net
hexPLA Suspension (5% & 10% load) Wistar Hannover Rat Higher initial 7-day release; zero-order release for first 3 months; effective plasma levels maintained. 6 months nih.govresearchgate.net

Influence of Formulation Parameters on Release Kinetics

The release kinetics of this compound from long-acting injectable (LAI) formulations are governed by a complex interplay of various formulation and manufacturing parameters. fda.gov Adjusting these parameters allows for the precise tailoring of release profiles, including the initial burst and the long-term release rate. nih.gov

Polymer Characteristics: The choice of polymer is fundamental. For poly(lactide-co-glycolide) (PLGA), the most commonly used polymer, several attributes are critical:

Lactide-to-Glycolide (L:G) Ratio: This ratio determines the hydrophilicity and degradation rate of the polymer matrix. A higher glycolide (B1360168) content leads to faster water absorption and hydrolysis, thus accelerating drug release. uu.nlnih.gov

Molecular Weight (MW): Higher MW polymers generally degrade more slowly, resulting in a more extended release duration. fda.govuu.nl However, studies have shown that beyond a certain point, increasing MW may not proportionally extend the release profile. fda.gov

End-Group: The polymer chain can be end-capped (e.g., with an ester) or have a free carboxylic acid end-group. Acid-terminated PLGA can interact with cationic peptides like triptorelin, and its degradation can create an acidic microenvironment affecting both drug stability and polymer hydrolysis. uu.nl

Drug Loading: The percentage of the drug within the formulation influences the release profile. fda.govnih.gov In low-load formulations (e.g., ~5%), the polymer characteristics tend to dominate the release kinetics. fda.gov In high-load formulations, the drug itself can significantly impact the polymer degradation rate and, consequently, the release mechanism. fda.gov

Manufacturing Process: The method used to create the delivery system, such as microspheres, is crucial.

Emulsification/Solvent Evaporation: For hydrophilic peptides like triptorelin, a water-in-oil-in-water (W/O/W) double emulsion method is often employed. mdpi.com The parameters of this process, such as the type of solvent, mixing speeds, and temperature, affect particle size, porosity, and drug encapsulation efficiency, all of which modulate release. fda.govmdpi.com

Spray Drying: This technique is also used to produce PLGA microspheres and has been applied in approved formulations of this compound. nih.gov

Cryo-milling: This method can be used to create a homogeneous formulation with small, uniform particle sizes, which can help reduce the initial burst release. nih.gov

Excipients and Additives: The inclusion of other substances can modify release. For example, incorporating water-soluble additives like glucose into PLGA microspheres has been shown to increase the initial release while also assisting in the subsequent controlled release phase. researchgate.net This is attributed to pore healing and changes in the polymer's glass transition temperature after the initial additive-induced porosity is created. researchgate.net

Table 2: Influence of Key Formulation Parameters on Triptorelin Release

Parameter Influence on Release Kinetics Citation
Polymer MW Higher MW generally slows release. Formulations with hexPLA of >2500 g/mol showed MW-dependent release. fda.govnih.govuu.nl
PLGA L:G Ratio Higher glycolide content increases polymer hydrophilicity and degradation, accelerating release. fda.govuu.nlnih.gov
Drug Loading At low loading, polymer properties dominate release. At high loading, the drug can influence polymer degradation and release. fda.govnih.gov
Particle Size Smaller particles have a larger surface-area-to-volume ratio, often leading to a faster initial release. nih.govgoogle.com
Additives (e.g., Glucose) Can increase initial burst release while aiding subsequent sustained release through effects on pore structure and polymer properties. researchgate.net

Biocompatibility Assessments of Drug Delivery Components in Preclinical Studies

The biocompatibility of all components in a drug delivery system is paramount to ensure safety at the injection site and systemically. Preclinical studies rigorously assess the host tissue response to the implanted polymer matrix and its degradation byproducts.

Poly(lactide-co-glycolide) (PLGA) is the most widely used biodegradable polymer in approved LAI products, including those for triptorelin, largely due to its well-established biocompatibility and safety profile. mdpi.comnih.govunimi.it Upon administration, PLGA undergoes hydrolysis into its constituent monomers, lactic acid and glycolic acid. mdpi.com These are endogenous substances that are readily metabolized by the body via the Krebs cycle, minimizing the risk of long-term toxicity. mdpi.comunimi.it

More recent research has explored alternative polymers like hexylsubstituted poly(lactic acid) (hexPLA) for triptorelin delivery. nih.govresearchgate.net Preclinical biocompatibility of hexPLA has been evaluated in rats and compared to in-situ forming PLGA formulations. nih.govresearchgate.netresearchgate.netresearchgate.net The studies revealed that hexPLA implants induced only a mild and continuously regressing acute inflammation at the injection site. nih.govresearchgate.net Notably, unlike the comparative PLGA formulations, the hexPLA implants did not provoke significant encapsulation of the depot by extracellular matrix, suggesting a very favorable local tissue response. nih.govresearchgate.net This indicates that the material is well-accepted by the biological environment. unimi.it

The definition of biocompatibility involves the ability of a material to perform its intended function without eliciting an undesirable local or systemic effect in the host. unimi.it Assessments in preclinical models, therefore, are crucial for classifying a material as biocompatible for a specific application. unimi.it

Table 3: Preclinical Biocompatibility Profile of Polymers in Triptorelin Delivery Systems

Polymer Key Biocompatibility Findings in Preclinical Models Citation
PLGA Generally considered biocompatible; degrades into non-toxic, endogenous monomers (lactic acid, glycolic acid) cleared by the Krebs cycle. nih.govmdpi.comunimi.it
hexPLA In rat models, showed only mild, regressing acute inflammation and did not provoke significant encapsulation with extracellular matrix, unlike some PLGA formulations. nih.govresearchgate.netresearchgate.netresearchgate.net

Long-Acting Injectable (LAI) Formulation Principles and Design

The primary goal of a long-acting injectable (LAI) formulation for this compound is to deliver the drug continuously over a predetermined period, ranging from one to six months, following a single administration. dovepress.comnih.govnih.gov This approach improves patient convenience and adherence compared to more frequent injections. dovepress.com The design of these formulations is based on several key principles and technologies.

Depot Formation: LAI systems work by creating a drug reservoir, or "depot," at the site of injection (typically intramuscular). uu.nl This depot is most commonly composed of a biodegradable and biocompatible polymer matrix that encapsulates the active pharmaceutical ingredient (API). nih.gov Poly(lactide-co-glycolide) (PLGA) is a cornerstone material for these systems. nih.govkinampark.com

Release Mechanisms: Drug release from the depot is typically biphasic or triphasic and occurs through a combination of mechanisms:

Initial Burst Release: A portion of the drug, often located on or near the surface of the microparticles, is released shortly after injection.

Diffusion: Water penetrates the polymer matrix, dissolving the drug, which then diffuses out through pores and channels. researchgate.net

Key Formulation Technologies:

Microparticles: This is a widely used platform for peptides like triptorelin. uu.nlrsc.org The drug is encapsulated within microspheres, typically made of PLGA. uu.nl Manufacturing techniques like double emulsion-solvent evaporation are common for hydrophilic drugs. mdpi.comnih.gov The properties of the microparticles (size, porosity, drug load) and the polymer (MW, L:G ratio) can be finely tuned to control the release duration. uu.nl

In-situ Forming Depots: These formulations are injected as a liquid solution containing the drug and a polymer dissolved in a biocompatible solvent. uu.nlmdpi.com Upon contact with aqueous physiological fluids at the injection site, the solvent diffuses away, causing the polymer to precipitate and form a solid or semi-solid implant that entraps the drug. mdpi.com

Nanosuspensions: This technology involves reducing the particle size of the drug to the nanometer range. unitaid.orgacs.org For poorly soluble drugs, this increases the surface area, which can modulate the dissolution rate and provide sustained release. unitaid.org

The design process for a triptorelin LAI formulation requires a systematic, Quality by Design (QbD) approach. mdpi.com This involves identifying critical quality attributes (CQAs) of the final product and understanding how critical material attributes (CMAs) of the components (e.g., PLGA MW) and critical process parameters (CPPs) of the manufacturing method influence them. mdpi.com

Table 4: Overview of LAI Formulation Technologies for Peptide Delivery

Technology Design Principle Key Characteristics Citation
PLGA Microparticles Drug is encapsulated in a solid, biodegradable polymer microsphere. Release controlled by diffusion and polymer erosion; tunable kinetics via polymer properties and particle size. uu.nlnih.govkinampark.com
In-Situ Forming Depot Polymer solution is injected, solidifying in vivo to form a drug-entrapping implant. Simple preparation process; forms a solid/semisolid depot upon administration. uu.nlmdpi.com
Nanosuspensions API is formulated as crystalline nanoparticles in a suspension. Increases surface area to control dissolution rate; primarily for poorly soluble compounds but a key LAI platform. uu.nlunitaid.orgacs.org

Analytical Methodologies and Characterization of Triptorelin Pamoate

Chromatographic Techniques for Purity and Identity Assessment

Chromatographic methods are fundamental in separating triptorelin (B344507) from its impurities and related substances. These techniques are essential for both qualitative identification and quantitative purity assessment.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of triptorelin pamoate, utilized for identity, assay, and purity testing in both the drug substance and final drug product. fda.gov A validated HPLC method can effectively separate triptorelin from its pamoate counter-ion and any potential impurities. glsciences.com For instance, a method developed for detecting acylated impurities in triptorelin acetate (B1210297) microspheres used a C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile. chromatographyonline.com

Regulatory filings often include detailed HPLC methods for release testing, which specify parameters for appearance, identity, assay for the peptide and anion, and purity, including total, specified, and unspecified impurities. fda.gov These methods are validated for specificity, linearity, accuracy, precision, and stability to ensure they are reliable and reproducible. chromatographyonline.com Triptorelin acetate has demonstrated linearity within a concentration range of 0.5–5.2 μg/mL, with a limit of detection (LOD) of 0.2 μg/mL and a limit of quantitation (LOQ) of 0.5 μg/mL. chromatographyonline.com

Table 1: Example of HPLC Conditions for this compound Analysis glsciences.com

Parameter Condition
System Chromaster HPLC system
Column InertSustain C18 (5 μm, 150 x 3.9 mm I.D.)
Eluent A Acetonitrile (CH3CN)
Eluent B 34 mM monobasic potassium phosphate and 34 mM dibasic sodium phosphate in water (pH 6.9)
Flow Rate 1.0 mL/min
Column Temp. 40 ℃
Detection UV at 220 nm

| Injection Vol. | 10 μL |

While HPLC is excellent for separation and quantification, coupling it with mass spectrometry (MS) provides a powerful tool for the structural identification of impurities. The synthetic process for peptides like triptorelin can result in unwanted side products that require thorough characterization. nih.gov Liquid Chromatography-Mass Spectrometry (LC-MS) is used to gain reliable information on these byproducts, which aids in optimizing the synthesis and purification procedures. nih.gov

A recent study utilized HPLC combined with quadrupole time-of-flight tandem mass spectrometry (HPLC–QTOF-MS) to identify specific impurities in triptorelin acetate microspheres. chromatographyonline.com This approach successfully identified 14 different types of acylated impurities, demonstrating the technique's capability in detailed impurity profiling. chromatographyonline.com This level of characterization is crucial for understanding the safety profile of the drug.

Spectrometric Methods for Structural Elucidation and Quantification

Spectrometric techniques are indispensable for confirming the molecular structure of triptorelin and for developing highly sensitive quantitative assays, particularly in biological matrices.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for large, thermally labile molecules like peptides. It is frequently coupled with liquid chromatography (LC/ES-MS) to analyze the complex mixtures resulting from peptide synthesis. nih.gov ESI-MS provides accurate molecular weight information, which is used to confirm the identity of triptorelin and to tentatively identify unknown impurities based on their mass-to-charge ratio (m/z). nih.govaph-hsps.hu Detection is typically carried out in positive ion mode, which is effective for ionizing peptide molecules. aph-hsps.hu

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) represents a significant advancement in analytical sensitivity and speed. While specific UPLC-MS/MS studies are not as prevalent as LC-MS/MS, the principles of the latter are directly applicable and enhanced by the UPLC front-end. The use of smaller column particles in UPLC allows for higher resolution, faster analysis times, and improved sensitivity.

LC-MS/MS methods have been extensively developed and validated for the quantification of triptorelin in various biological fluids, such as rat and human plasma. nih.govlatrobe.edu.au These methods often employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides exceptional selectivity and sensitivity. aph-hsps.hu This is crucial for pharmacokinetic studies where plasma concentrations can be very low (in the pg/mL range). nih.gov For example, a validated method for determining triptorelin in rat plasma achieved a lower limit of quantification of 0.01 ng/mL. nih.gov Another method, using advanced LC-MS³, reached a sensitivity of 10 pg/mL. nih.gov

Table 2: Example of LC-MS/MS Parameters for Triptorelin Quantification aph-hsps.hu

Parameter Condition
Chromatograph Nexera high-performance liquid chromatograph
Detector LCMS-8040 triple quadrupole mass-selective detector
Column Jupiter® 5 μm C18 (50x4.6 mm)
Mobile Phase A 0.1% formic acid in water
Mobile Phase B 0.1% formic acid in acetonitrile
Elution Mode Gradient
Ionization Positive electrospray ionization (ESI)

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Degradation Pathway Identification and Stability Research

Understanding the stability of triptorelin and its degradation pathways is essential for determining appropriate storage conditions, shelf-life, and formulation strategies. researchgate.net As a peptide, triptorelin is susceptible to both chemical and enzymatic degradation. researchgate.netresearchgate.net

Studies using stability-indicating HPLC methods have investigated the influence of various factors on triptorelin's stability in aqueous solutions. nih.gov Key findings from this research include:

Effect of pH : Triptorelin exhibits maximum stability at an approximate pH of 5.0. nih.gov

Effect of Buffers : The type of buffer species significantly impacts stability. Acetate buffers were found to have a favorable effect on stability, whereas phosphate buffers led to higher rates of degradation. nih.gov

Effect of Temperature : As expected, higher temperatures accelerate degradation. nih.gov Triptorelin showed high stability (98%) inside a hexylsubstituted poly(lactic acid) matrix for at least 6 months at 5°C, which dropped to 78% at 40°C. researchgate.net

Enzymatic degradation is also a significant concern, particularly for alternative delivery routes like transdermal administration. Studies have shown that triptorelin is metabolized when it comes into contact with skin tissues. nih.gov The extent of degradation varies significantly depending on the skin layer. nih.gov

Table 3: Triptorelin Degradation in Contact with Skin Tissues after 3 Hours nih.gov

Skin Tissue % Degradation (Mean +/- SD)
Heat Separated Epidermis (HSE) 15.0 +/- 6.0%
Dermatomed Skin (DS) 64.8 +/- 9.9%

| Full Thickness Skin (FTS) | 100% |

Analysis of the degradation products by HPLC has revealed peaks with different retention times than the parent molecule, one of which is likely the free acid form of the peptide. nih.gov In-vivo studies have also identified metabolites such as triptorelin (5–10), which can be analyzed using techniques like LC-Orbitrap and LC/MS-IT-TOF. researchgate.net

In vitro Degradation Studies

In vitro degradation studies are crucial for understanding the chemical stability of this compound. These studies, often conducted as part of forced degradation, expose the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and establish degradation pathways. nih.gov This information is vital for developing stability-indicating analytical methods. nih.govpharmtech.com

Forced degradation studies for pharmaceuticals like triptorelin typically involve a range of stress conditions as recommended by guidelines from the International Council for Harmonisation (ICH). nih.govresearcher.life The goal is to achieve a level of degradation that is sufficient for the detection and characterization of degradation products without completely destroying the molecule. coriolis-pharma.com Common stress conditions applied in these studies include acid and base hydrolysis, oxidation, thermal stress, and photolysis. nih.govresearcher.life

While specific forced degradation pathways for this compound are not extensively detailed in the provided results, the general approach involves dissolving the peptide in various stress media and monitoring its degradation over time using techniques like High-Performance Liquid Chromatography (HPLC). nih.govnih.gov For example, one study investigated the stability of triptorelin in the presence of epidermal and dermal tissue, monitoring biotransformation by HPLC. nih.gov The results showed that triptorelin was metabolized, with the extent of degradation increasing over time and varying depending on the tissue type. nih.gov Another study noted that triptorelin was not stable in a specific dissolution medium, leading to peptide degradation. fda.gov Such studies help to reveal the chemical behavior of the molecule, which is essential for formulation development and establishing appropriate storage conditions. nih.gov

The table below outlines the typical stress conditions used in forced degradation studies for peptides like triptorelin.

Stress ConditionTypical Reagents and ConditionsPurpose
Acid Hydrolysis Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) at various concentrations and temperatures.To investigate degradation in acidic environments.
Base Hydrolysis Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) at various concentrations and temperatures.To investigate degradation in alkaline environments.
Oxidation Hydrogen peroxide (H₂O₂) at various concentrations.To assess susceptibility to oxidative degradation.
Thermal Degradation Exposing the solid drug or a solution to high temperatures (e.g., 40°C to 80°C).To evaluate the effect of heat on drug stability.
Photodegradation Exposing the drug to light sources specified by ICH Q1B guidelines (e.g., UV and visible light).To determine light sensitivity and potential for photodegradation.

Identification of Metabolites in Biological Matrices (e.g., urine, plasma)

While earlier documents suggested that the metabolism of triptorelin in humans was unknown and no metabolites had been identified, more recent and specific research has led to the discovery of in vivo metabolites. fda.govdrugbank.comnih.gov A significant finding has been the identification of a novel metabolite, triptorelin (5-10), in human urine and serum. nih.govresearchgate.netnih.gov

This metabolite was discovered in urine samples from patients treated with triptorelin and could be detected for up to one month after administration. nih.gov The identification and structural confirmation of triptorelin (5-10) were accomplished using advanced analytical techniques, primarily liquid chromatography coupled with mass spectrometry. nih.govresearchgate.netnih.gov Specifically, methods like liquid chromatography coupled with ion trap/time-of-flight mass spectrometry (LC/MS-IT-TOF) and liquid chromatography-Orbitrap (LC-Orbitrap) have been utilized. researchgate.netnih.govnih.gov

The detection of triptorelin (5-10) is considered significant as it can serve as supporting evidence of triptorelin administration, particularly in contexts like doping control, even when the parent drug is no longer detectable. nih.govresearchgate.netnih.gov The fragmentation pattern of the metabolite in the mass spectrometer helps to confirm its structure. nih.govnih.gov For instance, the transition of the precursor ion mass to specific product ions provides a fingerprint for identification. nih.gov

The table below summarizes the key findings regarding the identification of triptorelin metabolites.

MetaboliteBiological MatrixAnalytical Technique Used for IdentificationKey Findings
Triptorelin (5-10) Urine, Plasma/SerumLiquid Chromatography-Ion Trap/Time-of-Flight Mass Spectrometry (LC/MS-IT-TOF), Liquid Chromatography-Orbitrap (LC-Orbitrap)A unique in vivo metabolite detected up to one month post-administration. nih.govresearchgate.net Its presence can be used to confirm triptorelin use. nih.gov

Quality Control and Validation of Analytical Procedures in Research Settings

The quality control and validation of analytical procedures are paramount to ensure that the data generated in research settings are reliable, accurate, and reproducible. wjpls.orgmedicover-mics.com For a compound like this compound, this involves rigorously validating the analytical methods used for its quantification in bulk form, pharmaceutical formulations, and biological matrices. nih.govpharmaguideline.com The validation process is guided by regulatory standards, such as those from the ICH. wjpls.orgresearchgate.net

Analytical methods commonly used for triptorelin include HPLC and liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.netgoogle.com Method validation involves assessing several key performance parameters to demonstrate that the method is suitable for its intended purpose. researchgate.netgavinpublishers.com

Key Validation Parameters:

Specificity/Selectivity: The ability of the method to accurately measure the analyte in the presence of other components like impurities, degradation products, or matrix components. gavinpublishers.com Forced degradation studies are essential to demonstrate the specificity of stability-indicating methods. nih.gov

Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. nih.govgavinpublishers.com

Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. gavinpublishers.com

Accuracy: The closeness of the test results obtained by the method to the true value. wjpls.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. wjpls.org This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.net

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. pharmaguideline.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govpharmaguideline.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. gavinpublishers.com

A sensitive LC-MS/MS method developed for the determination of triptorelin in rat plasma reported a lower limit of quantification (LLOQ) of 0.01 ng/mL, demonstrating high sensitivity. nih.gov Another method using electromembrane extraction coupled with HPLC-UV showed good linearity over a concentration range of 1.5-500 ng/mL. researchgate.net

The following table summarizes the typical validation parameters for analytical methods used in this compound research.

Validation ParameterDescriptionTypical Acceptance Criteria (Example)
Accuracy Closeness of measured value to the true value.Recovery within 80-120% (for bioanalytical methods).
Precision Agreement between a series of measurements.Relative Standard Deviation (RSD) ≤ 15%. wjpls.org
Linearity Proportionality of signal to analyte concentration.Correlation coefficient (r²) ≥ 0.99. researchgate.net
Specificity Ability to assess analyte unequivocally in the presence of other components.No interference at the retention time of the analyte.
Limit of Quantitation (LOQ) Lowest concentration measured with acceptable accuracy and precision.Signal-to-noise ratio ≥ 10; RSD and accuracy within acceptable limits.
Robustness Resistance to small, deliberate changes in method parameters.No significant impact on results from minor variations.

Theoretical and Computational Modeling of Triptorelin Pamoate Pharmacokinetics and Pharmacodynamics

Pharmacokinetic (PK) Modeling and Simulation

Pharmacokinetic modeling aims to quantify the absorption, distribution, metabolism, and excretion (ADME) of a drug. For triptorelin (B344507) pamoate, various modeling approaches are employed to characterize its disposition and to predict its concentration-time profiles following administration.

Physiologically-based pharmacokinetic (PBPK) models integrate physiological information (e.g., organ volumes, blood flows) with drug-specific parameters to simulate the ADME processes of a compound. While PBPK modeling is a powerful tool for predicting drug behavior across different populations and scenarios, specific published PBPK models detailing the simulation of triptorelin pamoate's pharmacokinetics were not extensively detailed within the reviewed literature. However, the principles of PBPK modeling would involve constructing virtual organs and tissues to represent the body's physiological environment, allowing for the simulation of this compound's absorption from its depot formulation, distribution into various tissues, potential metabolism, and elimination pathways. Such models are crucial for understanding inter-individual variability and predicting drug interactions.

Compartmental and non-compartmental analyses are foundational methods used to describe the PK profile of a drug based on observed concentration-time data, often derived from preclinical studies or clinical trials.

Following intravenous administration, triptorelin has been described by a three-compartment model, characterized by distinct elimination half-lives: approximately 6 minutes for the central compartment, 45 minutes for the first dispositional compartment, and 3 hours for the second dispositional compartment nih.govtrelstar.com. These parameters are critical for understanding the rapid distribution and subsequent elimination phases of the peptide.

Studies involving sustained-release formulations, such as this compound, have provided key pharmacokinetic parameters that inform these analyses. For instance, after a single intramuscular (IM) injection of a 3-month this compound formulation, mean peak serum concentrations (Cmax) were reported around 35.7 ng/mL (with a standard deviation of 18.3 ng/mL), and mean trough concentrations (Cmin) were approximately 0.063 ng/mL (ranging from 0.021–0.174 ng/mL) nih.gov. The time to reach maximum concentration (Tmax) for triptorelin from depot formulations typically occurs within a few hours post-administration, with some studies reporting a median Tmax of 4 hours post-dose for both first and second injections of a 6-month formulation trelstar.comfda.gov.

Non-compartmental analysis of data from a 3-month pamoate formulation in female patients indicated detectable triptorelin levels up to 84 days, with a Cmax of 23.8 ng/mL, a Tmax of 2.4 hours, and an area under the curve (AUC) from time zero to 84 days of 22.29 ng/mL·day windows.net. Mean residual triptorelin levels exceeding 0.05 ng/mL were observed at 28, 56, and 84 days post-injection for a 3-month formulation windows.net.

Table 1: Key Pharmacokinetic Parameters of this compound Formulations

Formulation/Study ContextParameterValueUnitReference
Intravenous (IV) AdministrationHalf-life6 min, 45 min, 3 hTime nih.govtrelstar.com
3-Month IM Formulation (Prostate Cancer)Cmax35.7 (±18.3)ng/mL nih.gov
Cmin0.063 (0.021–0.174)ng/mL nih.gov
6-Month IM Formulation (Prostate Cancer)Cmax40.0 (22.2–76.8)ng/mL nih.gov
3-Month IM Formulation (Gynaecological Disorders PK Sub-study)Cmax23.8ng/mL windows.net
Tmax2.4hours windows.net
AUC(0-84d)22.29ng/mL·day windows.net
6-Month IM Formulation (Pediatric CPP PK Sub-study)TmaxMedian 4hours fda.gov

Note: Values are presented as reported in the respective studies, including ranges and standard deviations where available. AUC refers to the Area Under the Curve.

Pharmacodynamic (PD) Modeling and Simulation

Pharmacodynamic modeling focuses on the relationship between drug concentration and its pharmacological effect, particularly the suppression of endocrine functions by this compound.

Mathematical models have been developed to describe the dynamic process of endocrine suppression induced by triptorelin. One such model, a predictive population pharmacokinetic/pharmacodynamic (PK/PD) model for testosterone (B1683101) (TST) effects in prostate cancer patients, was constructed by integrating triptorelin's agonist activity with reversible receptor binding. This interaction accounts for the initial transient surge in testosterone (TST flare-up) and subsequent downregulation mechanisms, such as a decrease in receptor synthesis nih.gov.

Key parameters derived from this modeling approach include the receptor equilibrium dissociation constant (KD) for triptorelin, estimated at 0.931 ng/mL, and the minimum triptorelin serum concentration (CTRP_min) required to maintain 95% of patients in a castrated state (TST ≤ 0.5 ng/mL), determined to be 0.0609 ng/mL nih.gov. These parameters are vital for predicting the dose and concentration required to achieve and maintain the desired therapeutic effect of hormonal suppression.

The mechanism involves triptorelin binding to GnRH receptors in the pituitary gland, initially stimulating luteinizing hormone (LH) and follicle-stimulating hormone (FSH) release. However, continuous exposure leads to desensitization and downregulation of these receptors, resulting in a significant decrease in LH and FSH secretion and, consequently, a reduction in gonadal sex hormone production (testosterone in males, estrogen in females) patsnap.comwikipedia.org. This sustained suppression is the basis of its therapeutic action in hormone-sensitive conditions.

The integration of PK and PD models allows for a comprehensive understanding of how drug exposure translates into therapeutic effects over time. By linking the predicted serum concentrations of triptorelin (from PK models) to its downstream effects on hormone levels (as described by PD models), researchers can predict the efficacy of different dosing regimens and formulations.

For example, the semimechanistic nature of the PK/PD model described in nih.gov enables predictions of triptorelin's effect on testosterone levels, irrespective of the specific sustained-release (SR) formulation used. This integration is invaluable for exploring new delivery system designs and optimizing treatment protocols. A practical outcome of such integrated modeling is the determination of a minimal required triptorelin serum concentration (CTRP_min) to achieve and maintain castration nih.gov. Studies have indicated that maintaining steady-state concentrations of triptorelin above approximately 0.0609 ng/mL is associated with maintaining castration in 95% of patients nih.gov. This demonstrates a direct link between predicted PK exposure (Cmin) and the desired PD outcome (castration).

Table 2: Parameters from Triptorelin PK/PD Modeling for Endocrine Suppression

ParameterValueUnitDescriptionReference
Receptor Equilibrium Dissociation Constant (KD)0.931ng/mLMeasure of the affinity of triptorelin for the GnRH receptor. nih.gov
Minimum Triptorelin Serum Concentration (CTRP_min) for 95% Castration0.0609ng/mLThe lowest serum concentration of triptorelin predicted to maintain testosterone levels below castration threshold in 95% of patients. nih.gov

Molecular Modeling Approaches for Receptor Interaction

Molecular modeling and computational chemistry provide insights into the interaction between this compound and its biological target, the GnRH receptor. Understanding these interactions at a molecular level can explain the drug's potency, selectivity, and binding kinetics.

Triptorelin acts as an agonist at the GnRH receptor, a G protein-coupled receptor (GPCR) primarily located on pituitary gland cells drugbank.com. Studies have focused on characterizing the kinetic binding parameters of GnRH peptide agonists to the GnRH receptor bohrium.com. These investigations often involve developing and optimizing assays, such as radioligand-binding competition association assays using radiolabeled triptorelin ([125I]-triptorelin) and homogeneous time-resolved fluorescence resonance energy transfer (TR-FRET) assays bohrium.com. Such methods allow for the quantification of binding affinities and the determination of kinetic parameters like association and dissociation rates (kon and koff). While specific molecular docking or dynamics simulation studies detailing this compound's interaction with the GnRH receptor were not explicitly detailed in the provided search results, the research into binding kinetics is foundational to these more advanced computational approaches. These studies aim to elucidate how triptorelin binds to and activates the receptor, initiating the cascade of downstream hormonal effects. The GnRH receptor (UniProt ID: P30968) mediates GnRH action by activating a phosphatidylinositol-calcium second messenger system drugbank.com.

Future Research Directions and Translational Perspectives for Triptorelin Pamoate

Elucidation of Novel GnRH Receptor-Mediated Signaling Pathways

The canonical signaling pathway for the GnRH receptor (GnRHR) involves coupling to Gαq/11 G proteins, which is well-documented. mdpi.com However, emerging research suggests a more complex signaling network. Studies have observed GnRHR coupling to the cyclic AMP (cAMP) pathway, although this has sometimes been linked to receptor overexpression in experimental cell systems. mdpi.com

Future research is focused on dissecting these non-canonical pathways. The differential modulation of intracellular signaling—including calcium mobilization, cAMP accumulation, and the phosphorylation of CREB and ERK1/2—by various GnRH analogues highlights the potential for biased agonism. mdpi.com Investigating whether triptorelin (B344507) pamoate can selectively activate specific downstream effectors could unveil novel mechanisms and pave the way for developing next-generation GnRH agonists with more refined and targeted physiological effects. This deeper understanding is critical for expanding the therapeutic applications of triptorelin pamoate and optimizing its efficacy.

Development of Advanced in vivo Animal Models for Specific Research Questions

Preclinical in vivo animal models are fundamental to advancing the therapeutic understanding of this compound. youtube.com Historically, rodent models, such as rats and mice, have been instrumental in conducting essential reproductive toxicology and teratology studies. fda.gov For instance, Sprague-Dawley rats are frequently used to evaluate the pharmacokinetics (PK) and pharmacodynamics (PD) of new triptorelin formulations by tracking plasma drug and testosterone (B1683101) concentrations. researchgate.netnih.gov

The future of preclinical research lies in the development of more sophisticated animal models that more accurately mimic human diseases.

Patient-Derived Xenograft (PDX) Models: In oncology, PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are becoming the gold standard. nih.gov These models better retain the genetic and histological characteristics of the original human tumor compared to traditional cell-line xenografts, offering a more predictive platform for evaluating the efficacy of this compound. nih.gov

Humanized Mouse Models: These models, which possess a reconstituted human immune system, are invaluable for investigating the complex interplay between hormonal therapies like this compound and the host immune response to cancer. nih.gov

The use of such advanced models will be crucial for asking specific research questions about drug resistance, combination therapies, and the direct anti-tumor effects of this compound.

Rational Design of Next-Generation Long-Acting Formulations

This compound is recognized for its long-acting, sustained-release properties, which enhance patient convenience and adherence to treatment. patsnap.comnih.gov Current formulations, available in 1-, 3-, and 6-month depots, typically utilize biodegradable and biocompatible copolymers, such as poly(lactic-co-glycolic acid) (PLGA), to form microgranules that encapsulate the active drug. nih.govdebiopharm.compfizer.com

The rational design of next-generation formulations aims to further refine the drug release profile. One innovative approach involves an injectable, biodegradable silica-based depot. A preclinical study in rats demonstrated that a silica-based triptorelin formulation resulted in a significantly lower initial burst of the drug (Cmax) while providing a comparable sustained release and pharmacodynamic effect (testosterone suppression) over a 91-day period when compared to a conventional PLGA-based formulation. researchgate.netnih.gov The design of these novel systems relies on optimizing physicochemical properties to achieve a desired PK profile, often guided by computational tools like population PK/PD modeling to simulate and predict in vivo performance. nih.gov

Formulation FeaturePLGA-Based (Pamorelin®)Silica-Based DepotRationale for Next-Gen Design
Initial Release (Burst) Higher initial burst observed in the first 24 hours. nih.gov5- to 7-fold lower Cmax, indicating no significant initial burst. researchgate.netnih.govReduce potential for initial flare-up of symptoms and improve tolerability.
Sustained Release Provides sustained release for the intended duration. nih.govComparable sustained release over a 91-day period. researchgate.netnih.govMaintain long-acting efficacy with a more controlled and consistent release profile.
Pharmacodynamic Effect Effective testosterone suppression to castration levels. nih.govEquivalent testosterone suppression. researchgate.netnih.govEnsure therapeutic effect is maintained or improved with the new delivery system.
Biocompatibility Well-established biocompatibility and biodegradability. nih.govBiodegradable silica (B1680970) hydrogel. nih.govExplore novel materials with potentially improved biocompatibility or release kinetics.

Exploration of this compound's Direct Anti-Tumor Mechanisms in Various Cancer Types

While the primary anti-tumor effect of this compound in cancers like prostate cancer is indirect—stemming from the systemic suppression of testosterone—a growing body of evidence suggests it may also exert direct effects on cancer cells. drugs.comhopkinsmedicine.orgresearchgate.net This opens a promising avenue for future research and therapeutic applications.

Studies have shown that GnRH receptors are expressed on the surface of various tumor cells, including breast, ovarian, and pancreatic cancer cells. hopkinsmedicine.orgnih.gov Research on human breast cancer cell lines demonstrated that triptorelin could directly inhibit the growth of estrogen-sensitive cells (MCF-7 and CG-5) but had no effect on estrogen-insensitive cells (MDA-MB-231). nih.gov This finding points to a direct antiproliferative mechanism that is independent of the pituitary-gonadal axis. nih.gov Similarly, in pancreatic cancer, it is believed that GnRH agonists may act directly on tumors in addition to their systemic hormonal effects. hopkinsmedicine.org The challenge for future research is to fully characterize the signaling pathways that are activated upon triptorelin binding to these ectopic receptors on cancer cells and to determine how these pathways contribute to apoptosis, cell cycle arrest, or inhibition of proliferation.

Application of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize pharmaceutical research, offering powerful tools to accelerate discovery and personalize treatment. mdpi.comnih.gov In the field of GnRH agonists, ML algorithms have already been successfully employed to create predictive models for the outcomes of GnRH stimulation tests, aiding clinical decision-making in conditions such as central precocious puberty. nih.gov

The potential applications of AI in this compound research are extensive:

Target Identification and Mechanism Elucidation: AI can analyze complex biological datasets to identify novel interactions between triptorelin and cellular components, potentially uncovering the molecular basis for its direct anti-tumor effects. drugtargetreview.comeurekalert.org

Personalized Medicine: AI platforms are being developed to predict how an individual's genetic variations in cell surface receptors, like the GnRH receptor, might influence their response to a drug. eurekalert.org This could enable the selection of patients most likely to benefit from triptorelin therapy.

Formulation Development: AI can model and predict the release kinetics and stability of novel drug delivery systems, streamlining the rational design of next-generation long-acting formulations. nih.gov

AI/ML Application AreaPotential Impact on this compound Research
Predictive Modeling Assist in clinical decision-making by predicting patient responses to GnRH stimulation tests. nih.gov
Drug Discovery Identify novel molecular targets and elucidate mechanisms for triptorelin's direct anti-tumor actions. eurekalert.org
Pharmacogenomics Predict therapeutic response based on an individual's GnRH receptor genetic variants. eurekalert.org
Formulation Design Accelerate the development of new long-acting formulations by simulating drug release profiles. nih.gov

Biomarker Discovery and Validation in Preclinical Settings for Pharmacodynamic Response

Pharmacodynamic (PD) biomarkers are essential tools in drug development, providing measurable indicators of a therapeutic effect. bioxpressbiosimilars.com For this compound, the established PD biomarkers are the very hormones it is designed to modulate: LH, FSH, and testosterone. fda.govdrugs.com In clinical practice, monitoring serum testosterone and prostate-specific antigen (PSA) levels is standard for assessing the treatment response in prostate cancer. researchgate.netfda.gov

Future research aims to discover and validate novel biomarkers in preclinical settings that can provide a more nuanced understanding of triptorelin's effects. Advanced technologies, such as proteomics, can identify changes in protein expression that occur in response to the drug, potentially revealing direct cellular effects beyond hormone suppression. bioxpressbiosimilars.com These new biomarkers could serve several purposes:

Act as early indicators of therapeutic response or resistance.

Help to elucidate the mechanisms behind triptorelin's direct anti-tumor activity.

Enable patient stratification in clinical trials.

The development of robust PK/PD models using preclinical data is crucial for linking drug exposure to these biomarker responses, thereby helping to define optimal therapeutic strategies. nih.gov

Q & A

Q. What criteria define a rigorous preclinical study for novel triptorelin formulations?

  • Methodological Answer : Include comparative stability testing (accelerated degradation at 40°C/75% RH), in vitro release assays (e.g., dialysis membrane models), and receptor binding assays (GnRH-R affinity). Use WHO reference standards for bioactivity calibration. For generics, demonstrate similarity in AUC and Cmax within 90% confidence intervals of 80–125% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triptorelin pamoate
Reactant of Route 2
Triptorelin pamoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.